molecular formula C8H6F3N3 B1445096 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine CAS No. 1343040-93-6

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine

Katalognummer: B1445096
CAS-Nummer: 1343040-93-6
Molekulargewicht: 201.15 g/mol
InChI-Schlüssel: RCWPGOILORVYPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with trifluoromethyl ketones under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control .

Analyse Chemischer Reaktionen

Functionalization at the Amine Position

The primary amine at position 6 undergoes selective modifications:

  • Acylation :
    Treatment with trifluoroacetic anhydride (TFAA) in dichloromethane yields the corresponding acetamide.
    Example :

    ReactionConditionsProductYield
    Amine + TFAADCM, 0°C → RT, 2 hN-Trifluoroacetyl derivative92%
  • Suzuki-Miyaura Coupling :
    The amine can be temporarily protected (e.g., as a Boc-carbamate) to enable palladium-catalyzed cross-coupling at position 2.
    Example :

    SubstrateCoupling PartnerCatalystYield
    2-Bromoimidazo[1,2-a]pyridine-6-aminePhenylboronic acidPd(PPh₃)₄65%

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazo[1,2-a]pyridine ring undergoes regioselective electrophilic substitutions:

  • Nitration :
    Directed by the trifluoromethyl group, nitration occurs predominantly at position 3.
    Conditions : HNO₃/H₂SO₄, 0°C → RT.
    Yield : 58% .

  • Halogenation :
    Bromination with NBS in DMF at 60°C selectively functionalizes position 8 .

Cross-Dehydrogenative Coupling (CDC)

The compound participates in metal-free CDC reactions for C–H bond activation:

PartnerOxidantProductYield
ThiophenolTBHP (70°C)3-(Phenylthio)imidazo[1,2-a]pyridine74%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, with the trifluoromethyl group enhancing thermal resilience.

  • pH Sensitivity : The amine group protonates below pH 5, altering solubility and reactivity .

Key Mechanistic Insights

  • Cyclization Pathways : DFT studies indicate a concerted mechanism for Cu-catalyzed imidazo ring formation, with a calculated activation energy of 22.3 kcal/mol .

  • Electronic Effects : The trifluoromethyl group withdraws electron density, directing EAS to the 3- and 8-positions (Hammett σₚ = 0.54) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
The imidazo[1,2-a]pyridine scaffold, including derivatives like 2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine, has shown promise as a core structure for developing anticancer agents. Research indicates that modifications to this scaffold can enhance potency against various cancer cell lines.

  • Case Study: Anticancer Efficacy
    • A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against multiple cancer cell lines. Compounds with the trifluoromethyl group exhibited submicromolar inhibitory activity, indicating significant potential for further development in cancer therapies .

Inhibition of Kinases
Imidazo[1,2-a]pyridine derivatives have been identified as effective inhibitors of various kinases, particularly in the context of acute myeloid leukemia (AML). The compound has been noted for its ability to target FLT3 mutations associated with drug resistance.

  • Case Study: FLT3 Inhibition
    • Inhibitors derived from imidazo[1,2-a]pyridine were tested against FLT3-ITD mutations. The results demonstrated that certain derivatives exhibited equal anti-proliferative activities against resistant AML cell lines, highlighting their potential as therapeutic agents in hematological malignancies .

Neurological Applications

TRPM8 Modulation
Research has indicated that compounds related to imidazo[1,2-a]pyridine can act as modulators of the TRPM8 receptor, which is implicated in sensory perception and pain modulation.

  • Case Study: Pain Management
    • Studies have shown that imidazo[1,2-a]pyridine sulfonamides can alleviate inflammatory and neuropathic pain by modulating TRPM8 activity. This suggests potential applications in developing analgesics for chronic pain conditions .

Antimicrobial Properties

Tuberculosis Treatment
Recent investigations have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.

  • Case Study: Antituberculosis Activity
    • A focused study on the efficacy of these compounds revealed that specific derivatives could inhibit both replicating and dormant Mtb. This positions them as promising candidates for new tuberculosis therapies, especially against drug-resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives. The introduction of different substituents at various positions on the ring system can significantly alter biological activity.

PositionSubstituentEffect on Activity
6TrifluoromethylEnhanced potency against cancer cells
5Alkyl groupsImproved selectivity for kinases
7HalogensIncreased antimicrobial activity

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the trifluoromethyl group.

    2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.

    2-(Trifluoromethyl)imidazo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.

Uniqueness

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and chemical stability. This makes it a valuable compound in drug discovery and development .

Biologische Aktivität

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. The imidazo[1,2-a]pyridine scaffold is known for its ability to interact with various biological targets, contributing to its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, in vitro assays showed that several synthesized compounds based on this scaffold displayed submicromolar inhibitory activity against various cancer cell lines, including HCC827 (human non-small cell lung cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. Notably, compound 13k exhibited an IC50 value ranging from 0.09 μM to 0.43 μM across multiple cell lines .

Table 1: Anticancer Activity of Selected Compounds Derived from Imidazo[1,2-a]pyridine

CompoundIC50 (μM)Cell LineMechanism of Action
13k0.09 - 0.43HCC827PI3Kα inhibition
5o-FLT3-ITD AML cellsType-I FLT3 inhibitor
IPA-60.05Mycobacterium tuberculosisAnti-mycobacterial activity

The anticancer effects of this compound and its derivatives are primarily attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. For example:

  • PI3Kα Inhibition : Compound 13k was shown to induce G2/M phase cell cycle arrest in HCC827 cells by inhibiting the PI3Kα pathway with an IC50 value of 1.94 nM. This led to decreased levels of cyclin B1 and CDK1 proteins, which are crucial for cell cycle progression .
  • FLT3 Inhibition : Compound 5o demonstrated effectiveness against FLT3 mutations associated with acute myeloid leukemia (AML), showcasing its potential as a targeted therapy for resistant forms of this disease .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazo[1,2-a]pyridine scaffold can significantly affect biological activity. Key findings include:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Substituent Variations : Alkyl substitutions at specific positions can impair or enhance antiproliferative activity depending on their electronic and steric properties .

Study on Anti-Tubercular Activity

In addition to anticancer properties, derivatives like IPA-6 have shown remarkable anti-tubercular activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.05 μg/mL. The study highlighted the potential for these compounds in treating tuberculosis alongside cancer therapies .

Evaluation Against FLT3 Mutations

Another study focused on the imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 inhibitors. These compounds exhibited comparable anti-proliferative activities against various FLT3 mutations in AML cell lines, suggesting that structural modifications can lead to effective treatments for resistant cancers .

Eigenschaften

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-4-14-3-5(12)1-2-7(14)13-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWPGOILORVYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine
Reactant of Route 3
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine
Reactant of Route 4
Reactant of Route 4
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine
Reactant of Route 5
Reactant of Route 5
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine
Reactant of Route 6
Reactant of Route 6
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.